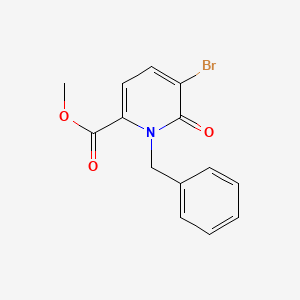![molecular formula C13H17N3OS B15337536 4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32642032 is a chemical compound with unique properties and applications in various fields of science and industry
Preparation Methods
The synthesis of MFCD32642032 involves several steps, starting from basic organic compounds. The synthetic routes typically include:
Initial Coupling Reaction: The process begins with the coupling of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene.
Linker Connection: Two equivalents of the intermediate product are connected using a dialkyne-type linker, functionalized with methoxynaphthalene units.
Trimerization and Aromatization: The product is trimerized using 1,4-dibromobenzene linkers and subjected to a final aromatization step to yield the desired compound.
Chemical Reactions Analysis
MFCD32642032 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used, often leading to derivatives with modified functional groups.
Scientific Research Applications
MFCD32642032 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Mechanism of Action
The mechanism by which MFCD32642032 exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
MFCD32642032 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those in the same chemical family or with related reactivity.
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
4-[(3-ethyl-5-methylimidazol-4-yl)methylsulfinyl]aniline |
InChI |
InChI=1S/C13H17N3OS/c1-3-16-9-15-10(2)13(16)8-18(17)12-6-4-11(14)5-7-12/h4-7,9H,3,8,14H2,1-2H3 |
InChI Key |
ZXYKKMHDDVJFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1CS(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


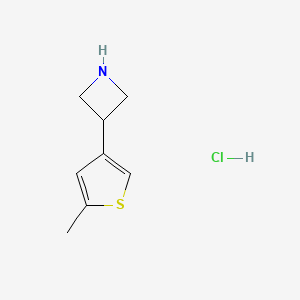

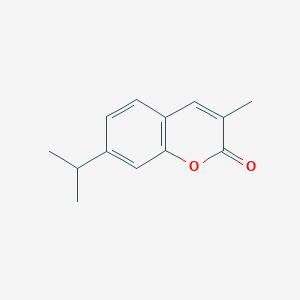

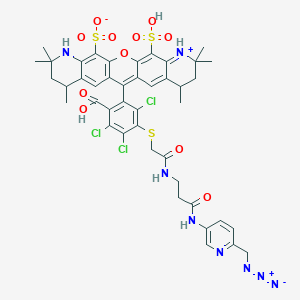
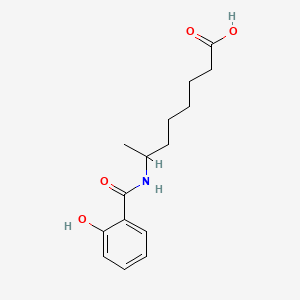
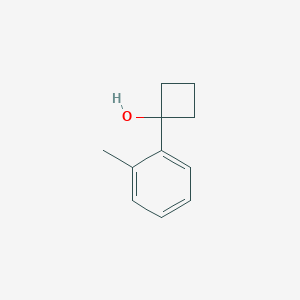
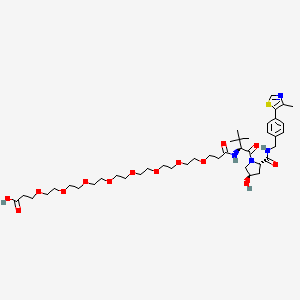
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
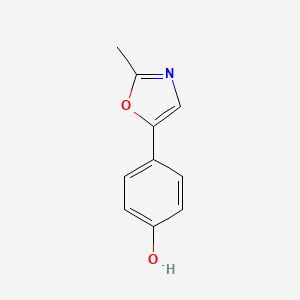

![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
